2-Nitro-N-[6-(1,3-thiazolidin-3-YL)hexyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Nitro-N-[6-(1,3-thiazolidin-3-YL)hexyl]benzamide is a complex organic compound featuring a thiazolidine ring, a nitro group, and a benzamide moiety. Thiazolidine motifs are known for their intriguing heterocyclic structures, which include sulfur and nitrogen atoms. These structures are present in various natural and bioactive compounds, enhancing their pharmacological properties .
Vorbereitungsmethoden
The synthesis of 2-Nitro-N-[6-(1,3-thiazolidin-3-YL)hexyl]benzamide involves multiple steps, typically starting with the formation of the thiazolidine ring. Various synthetic approaches, such as multicomponent reactions, click reactions, nano-catalysis, and green chemistry, have been employed to improve selectivity, purity, product yield, and pharmacokinetic activity . Industrial production methods often utilize cost-effective, one-pot mechanisms to streamline the synthesis process .
Analyse Chemischer Reaktionen
2-Nitro-N-[6-(1,3-thiazolidin-3-YL)hexyl]benzamide undergoes several types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can undergo reduction reactions, particularly involving the nitro group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzamide and thiazolidine rings.
Common reagents and conditions used in these reactions include acids, bases, and various catalysts. Major products formed from these reactions depend on the specific reagents and conditions employed .
Wissenschaftliche Forschungsanwendungen
2-Nitro-N-[6-(1,3-thiazolidin-3-YL)hexyl]benzamide has diverse scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a probe in chemical reactions.
Biology: Investigated for its potential antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its therapeutic potential in treating various diseases due to its pharmacological properties.
Industry: Utilized in the synthesis of valuable organic compounds and as a catalyst in industrial processes.
Wirkmechanismus
The mechanism of action of 2-Nitro-N-[6-(1,3-thiazolidin-3-YL)hexyl]benzamide involves its interaction with specific molecular targets and pathways. The presence of the thiazolidine ring and nitro group enhances its ability to interact with biological molecules, leading to various pharmacological effects. The compound’s molecular targets and pathways are still under investigation, but it is known to exhibit significant biological activity .
Vergleich Mit ähnlichen Verbindungen
2-Nitro-N-[6-(1,3-thiazolidin-3-YL)hexyl]benzamide can be compared with other thiazolidine derivatives, such as:
Thiadiazole: Known for its antimicrobial and anticancer activities.
Benzamide derivatives: Various benzamide derivatives exhibit significant pharmacological properties, including anticancer and anti-inflammatory effects.
The uniqueness of this compound lies in its specific combination of functional groups, which contribute to its distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
88346-64-9 |
---|---|
Molekularformel |
C16H23N3O3S |
Molekulargewicht |
337.4 g/mol |
IUPAC-Name |
2-nitro-N-[6-(1,3-thiazolidin-3-yl)hexyl]benzamide |
InChI |
InChI=1S/C16H23N3O3S/c20-16(14-7-3-4-8-15(14)19(21)22)17-9-5-1-2-6-10-18-11-12-23-13-18/h3-4,7-8H,1-2,5-6,9-13H2,(H,17,20) |
InChI-Schlüssel |
YAXSFVLRHFWKSK-UHFFFAOYSA-N |
Kanonische SMILES |
C1CSCN1CCCCCCNC(=O)C2=CC=CC=C2[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.